

Spectroscopic Profile of Melicopicine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Melicopicine**, an acridone alkaloid. The information presented herein is intended to support research and development efforts by providing detailed spectroscopic data, experimental methodologies, and logical workflows for the analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Melicopicine** (C₁₈H₁₉NO₅, Molecular Weight: 329.35 g/mol).[1]

Mass Spectrometry

The mass spectrum of **Melicopicine** exhibits a molecular ion peak and characteristic fragmentation patterns consistent with its acridone structure.



m/z	Relative Intensity	Assignment
329	M+	Molecular Ion
314	High	[M - CH₃] ⁺
256	Moderate	Further fragmentation
Table 1: Mass Spectrometry data for Melicopicine.[1]		

Infrared (IR) Spectroscopy

The infrared spectrum of **Melicopicine** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1630	Strong	C=O (Acridone carbonyl)
~1600, ~1475	Medium-Weak	C=C (Aromatic)
~3000-2850	Medium	C-H (Aliphatic)
~1300-1000	Strong	C-O (Ether)

Table 2: Infrared Spectroscopy

data for Melicopicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Melicopicine** provide detailed information about its molecular structure.

¹H NMR Data (Data not available in the conducted search)

¹³C NMR Data (Specific chemical shift data from the referenced literature, Heterocycles 20, 863 (1983), was not directly retrievable in the search.)



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products and acridone alkaloids.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Melicopicine**.

Instrumentation: A high-resolution mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Methodology:

- Sample Preparation: A dilute solution of **Melicopicine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- Analysis: The sample is introduced into the mass spectrometer. For fragmentation analysis (MS/MS), the molecular ion (m/z 329) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
- Data Acquisition: The mass-to-charge ratios of the parent and fragment ions are recorded.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Melicopicine**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

 Sample Preparation: The solid sample of Melicopicine is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and



pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

- Analysis: The prepared sample is placed in the IR beam of the spectrometer.
- Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands (in wavenumbers, cm⁻¹) are then correlated with known functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **Melicopicine**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

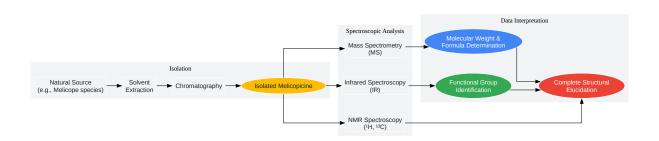
Methodology:

- Sample Preparation: A few milligrams of the Melicopicine sample are dissolved in a
 deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as
 tetramethylsilane (TMS), is added.
- Analysis: The prepared sample is placed in the NMR spectrometer.
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualizations

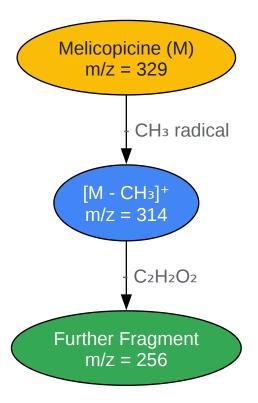
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Melicopicine** and a conceptual representation of its mass spectrometry fragmentation.





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Fig. 1: Workflow for the isolation and spectroscopic analysis of **Melicopicine**.





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Fig. 2: Conceptual fragmentation pathway of **Melicopicine** in Mass Spectrometry.

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References

- 1. Melicopicine | C18H19NO5 | CID 101253 PubChem [pubchem.ncbi.nlm.nih.gov]
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